molecular formula C10H12N4O3S2 B078535 Sulfatrozole CAS No. 13369-07-8

Sulfatrozole

Cat. No.: B078535
CAS No.: 13369-07-8
M. Wt: 300.4 g/mol
InChI Key: JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfatrozole is a sulfonamide compound known for its antimicrobial properties. It belongs to the class of sulfa drugs, which were among the first antibiotics discovered. This compound has been used in various medical and veterinary applications due to its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfatrozole can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. The process typically involves the following steps:

    Nitration: Aniline is nitrated to form nitroaniline.

    Reduction: Nitroaniline is reduced to form phenylenediamine.

    Sulfonation: Phenylenediamine is sulfonated to form sulfanilamide.

    Cyclization: Sulfanilamide undergoes cyclization to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sulfatrozole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfatrozole has been extensively studied for its antimicrobial properties. It has applications in:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on bacterial growth and metabolism.

    Medicine: Used in the treatment of bacterial infections, particularly in veterinary medicine.

    Industry: Employed in the production of antimicrobial coatings and materials.

Mechanism of Action

Sulfatrozole exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By blocking this enzyme, this compound prevents the formation of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with similar antimicrobial properties.

    Sulfamethizole: A sulfonamide used to treat urinary tract infections.

    Sulfisoxazole: Known for its use in treating bacterial infections.

Uniqueness of Sulfatrozole

This compound is unique due to its specific structure, which allows it to effectively inhibit dihydropteroate synthase. Its ability to form stable complexes with the enzyme makes it a potent antimicrobial agent. Additionally, this compound’s chemical stability and low toxicity make it suitable for various applications in medicine and industry.

Properties

IUPAC Name

4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158319
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-07-8
Record name Sulfatrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFATROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfatrozole
Reactant of Route 2
Sulfatrozole
Reactant of Route 3
Sulfatrozole
Reactant of Route 4
Sulfatrozole
Reactant of Route 5
Sulfatrozole
Reactant of Route 6
Sulfatrozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.